Altered Lipophilicity (XLogP3-AA) and Polarity (TPSA) vs. Unsubstituted Chroman-4-ol
5-Methoxychroman-4-ol exhibits a computed XLogP3-AA value of 1.1, which is a quantifiable increase in lipophilicity compared to the unsubstituted chroman-4-ol (4-chromanol). The methoxy group also increases the Topological Polar Surface Area (TPSA) to 38.7 Ų, altering hydrogen bonding potential [1]. This change in physicochemical profile is a key differentiator, as it directly impacts predicted membrane permeability, solubility, and non-specific protein binding, which are critical parameters in both in vitro assay design and lead optimization [2].
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; TPSA = 38.7 Ų |
| Comparator Or Baseline | Chroman-4-ol (unsubstituted) XLogP3-AA ~0.9 (estimated) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.2; Δ TPSA ≈ +9.5 Ų |
| Conditions | In silico computed properties (PubChem, 2021.05.07 release) |
Why This Matters
This quantitative change in lipophilicity and polarity informs solubility and permeability predictions, guiding selection for assays where these properties are critical determinants of compound behavior.
- [1] PubChem. (2024). 5-Methoxychroman-4-ol (Compound Summary). National Center for Biotechnology Information. CID: 75201269. View Source
- [2] Moutayakine, A. et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer’s disease. Bioorganic & Medicinal Chemistry, 68, 116807. View Source
